Antifibrinolytic Potency: PAMBA Occupies a Defined Intermediate Position Between EACA and Tranexamic Acid on a Molar Basis
In a direct comparative study using a clot lysis method with three distinct activators (streptokinase, urokinase, and tissue activator), the inhibitory potency order was definitively established as AMBOCA > AMCA (tranexamic acid) > PAMBA > EACA [1]. A corroborating clinical review confirms that on a molar basis, tranexamic acid (AMCA) is 4–10 times more potent than EACA and twice as potent as PAMBA, which places PAMBA approximately 4–5 times more potent than EACA [2]. This intermediate potency is not a disadvantage but a functional attribute: PAMBA provides sufficient antifibrinolytic activity without the potency-driven saturation effects that can complicate dose-response studies with AMCA.
| Evidence Dimension | Antifibrinolytic inhibitory potency (molar basis) |
|---|---|
| Target Compound Data | PAMBA: intermediate potency (ranked 3rd of 4); approximately 4–5× more potent than EACA |
| Comparator Or Baseline | AMCA (tranexamic acid): 2× more potent than PAMBA; EACA: 4–5× less potent than PAMBA; AMBOCA: most potent of the series |
| Quantified Difference | Potency order: AMBOCA > AMCA > PAMBA > EACA. AMCA:PAMBA ≈ 2:1; PAMBA:EACA ≈ 4–5:1 on a molar basis |
| Conditions | Clot lysis assay with streptokinase, urokinase, and tissue activator (Westlund et al., 1982); clinical pharmacology review (Fodstad, 2006) |
Why This Matters
Procurement of PAMBA rather than AMCA or EACA enables experimental designs requiring moderate, titratable antifibrinolytic inhibition without the confounding saturation kinetics or excessive potency of AMCA, which can mask subtle biological effects.
- [1] Westlund LE, Lundén R, Wallén P. Effect of EACA, PAMBA, AMCA and AMBOCA on fibrinolysis induced by streptokinase, urokinase and tissue activator. Haemostasis. 1982;12(3):235-243. doi:10.1159/000214669. PMID: 6982199. View Source
- [2] Fodstad H. Rapid Administration of Antifibrinolytics and Strict Blood Pressure Control for Intracerebral Hemorrhage. Neurosurgery. 2006;58(5):E1003. doi:10.1227/01.NEU.0000217321.47870.6A. View Source
